molecular formula C15H14ClNO2 B11949882 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide CAS No. 853311-39-4

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide

Cat. No.: B11949882
CAS No.: 853311-39-4
M. Wt: 275.73 g/mol
InChI Key: MUXWUUSJQZNPBB-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . It is a benzamide derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4-position, and an N-(2-methylphenyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is not well-defined. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide core can influence its reactivity and interaction with biological targets .

Properties

CAS No.

853311-39-4

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

MUXWUUSJQZNPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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